N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide
CAS No.: 946327-01-1
Cat. No.: VC11924573
Molecular Formula: C15H17N3O2S2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946327-01-1 |
|---|---|
| Molecular Formula | C15H17N3O2S2 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]butanamide |
| Standard InChI | InChI=1S/C15H17N3O2S2/c1-2-6-12(20)17-14-13(10-7-4-3-5-8-10)18-15(22-14)21-9-11(16)19/h3-5,7-8H,2,6,9H2,1H3,(H2,16,19)(H,17,20) |
| Standard InChI Key | UWFACOWJWFCMDF-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2 |
| Canonical SMILES | CCCC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2 |
Introduction
N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide is a complex organic compound belonging to the thiazole family. It features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly as a bioactive reagent or screening compound in research settings.
Synthesis and Chemical Reactions
The synthesis of N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, such compounds are generally synthesized through methods that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Synthesis Steps
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Initial Formation of Thiazole Ring: The synthesis often begins with the formation of the thiazole ring, which can be achieved through various methods involving sulfur and nitrogen-containing precursors.
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Attachment of Carbamoylmethylsulfanyl Group: The carbamoylmethylsulfanyl group is attached to the thiazole ring, typically through nucleophilic substitution or addition reactions.
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Linkage to Butanamide Moiety: The final step involves linking the modified thiazole ring to the butanamide moiety, often through amide bond formation.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential bioactive reagent or screening compound in research settings. |
| Biological Activity | Expected to interact with various biological targets due to its complex structure. |
| Future Research | Requires further studies to elucidate specific biological pathways affected by this compound. |
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